(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a propoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Addition of the Propoxybenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 4-propoxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole or piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence various cellular signaling pathways, such as apoptosis, cell proliferation, and inflammation, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a methoxy group instead of a propoxy group.
(E)-5-(4-ethoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one stands out due to its specific propoxybenzylidene group, which may confer unique physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with enhanced efficacy and selectivity.
Biological Activity
(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex chemical structure characterized by:
- Molecular Formula : C22H26N4O2S
- Molecular Weight : 398.54 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structures often exhibit biological activities through the inhibition of specific enzymes or receptors. For instance, studies on related thiazole derivatives suggest that they may act as inhibitors of various enzymes involved in disease processes. The thiazole moiety is known to interact with biological targets, potentially modulating pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Recent studies have reported that thiazole derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a variety of bacterial strains, suggesting potential for further exploration in this area.
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's profile. Compounds structurally similar to this compound have demonstrated the ability to scavenge free radicals, thus preventing oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases like cancer and neurodegenerative disorders.
Cytotoxicity and Cell Viability
In vitro studies assessing cytotoxic effects have shown that certain thiazole derivatives can induce apoptosis in cancer cell lines without significantly affecting normal cells. The cytotoxicity profile of this compound remains to be fully elucidated, but preliminary data suggest it may possess selective toxicity towards specific tumor types.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-3-16-29-21-10-6-19(7-11-21)17-22-23(28)25-24(30-22)27-14-12-26(13-15-27)20-8-4-18(2)5-9-20/h4-11,17H,3,12-16H2,1-2H3/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDBYPVVNWFFDH-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.